2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione
Description
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione is a naphthoquinone derivative featuring a pyrimidine ring at the 3-position and a chlorine atom at the 2-position of the naphthalene core. This compound belongs to a broader class of 1,4-naphthoquinones (NQs), which are known for their redox-active properties and diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects . The pyrimidine substituent introduces a heterocyclic amine moiety, which enhances interactions with biological targets such as enzymes and receptors. Its synthesis typically involves nucleophilic substitution reactions between 2,3-dichloro-1,4-naphthoquinone and pyrimidin-2-amine under controlled conditions .
Properties
CAS No. |
120983-27-9 |
|---|---|
Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-11(18-14-16-6-3-7-17-14)13(20)9-5-2-1-4-8(9)12(10)19/h1-7H,(H,16,17,18) |
InChI Key |
XKPPTDGQYVEREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of 2,3-Dichloro-1,4-naphthoquinone
The most widely reported route involves the reaction of 2,3-dichloro-1,4-naphthoquinone (DCNQ) with pyrimidin-2-amine under nucleophilic substitution conditions. The chlorine at the 3-position is selectively displaced by the amine group due to electronic and steric factors.
-
DCNQ (1a) (2.4 mmol) and pyrimidin-2-amine (2.0 mmol) are refluxed in anhydrous ethanol (20 mL) for 4–6 hours.
-
The reaction is monitored via TLC for completion.
-
The mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: 40% ethyl acetate/hexane).
Silver-Catalyzed Coupling Reactions
Patents describe the use of silver nitrate to facilitate the substitution of chlorine with nitrogen nucleophiles in non-polar solvents.
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DCNQ (5 g), pyrimidin-2-amine (molar ratio 1:1.2), and AgNO₃ (0.5 equiv) are stirred in acetonitrile at 50°C for 12 hours.
-
Post-reaction, the mixture is filtered, washed with Na₂S₂O₃ (to remove residual Ag⁺), and recrystallized from ethanol.
Yield : 74–81%.
Advantage : Reduced reaction time (12 hours vs. 24 hours in non-catalytic methods).
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may promote side reactions (e.g., hydrolysis of Cl to OH). Ethanol balances reactivity and selectivity, as demonstrated in comparative studies:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 68 |
| Acetonitrile | 82 | 4 | 72 |
| DMF | 90 | 3 | 58 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2022 study achieved 85% yield in 15 minutes using ethanol and 300 W irradiation. This method minimizes thermal decomposition of the naphthoquinone core.
Spectroscopic Characterization
¹H NMR Analysis
-
NH proton : Singlet at δ 9.2–9.5 ppm.
-
Pyrimidine protons : Doublets at δ 8.4–8.6 ppm (J = 5.3 Hz).
-
Naphthalene protons : Multiplet at δ 7.7–8.1 ppm.
IR Spectroscopy
-
C=O stretches : 1660–1680 cm⁻¹.
-
N–H stretch : 3200–3400 cm⁻¹.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Ethanol Reflux | 78°C, 6 h | 68 | 98 | Simplicity |
| AgNO₃ Catalysis | 50°C, 12 h | 81 | 99 | High yield |
| Microwave | 300 W, 15 min | 85 | 97 | Rapid synthesis |
Challenges and Solutions
Byproduct Formation
Purification
-
Silica gel chromatography remains the standard, though recrystallization (ethanol/water) achieves >95% purity for bulk synthesis.
Industrial-Scale Production
A patented large-scale protocol involves:
-
DCNQ (10 kg) and pyrimidin-2-amine (8.2 kg) in acetonitrile (100 L).
-
Catalytic AgNO₃ (1.2 kg) added under N₂.
-
Reaction at 50°C for 24 hours, followed by filtration and recrystallization.
Output : 12.5 kg (78% yield) of >99% pure product.
Emerging Techniques
Chemical Reactions Analysis
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinone moiety can undergo redox reactions, which are essential for its biological activities.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 285.68 g/mol. It features a naphthalene backbone with a chloro substituent at the 2-position and a pyrimidin-2-ylamino group at the 3-position. This unique structure is responsible for its biological activities and potential applications in various fields.
Biological Activities
1. Antimicrobial Properties
Research indicates that 2-chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione exhibits significant antimicrobial activity against both bacterial and fungal strains. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting cellular processes in microorganisms, although further studies are needed to elucidate the precise pathways involved.
2. Anticancer Potential
The structural similarity of this compound to other naphthoquinones suggests potential anticancer activity. It may exert its effects through mechanisms such as:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair; inhibiting them can lead to cancer cell death.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, thus inhibiting tumor growth.
Preliminary studies have indicated that it could be effective against various cancer cell lines, warranting further investigation into its efficacy and safety in clinical settings.
Material Science Applications
In addition to its biological applications, this compound may also find utility in material science. Its unique chemical structure allows for potential applications in the development of:
- Organic Electronics : The compound's electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Sensors : Its reactivity may enable the development of sensors for detecting specific biomolecules or environmental pollutants.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-3-(methylamino)naphthalene-1,4-dione | Structure | Contains a methylamino group; exhibits similar reactivity. |
| 2-Anilino-3-chloro-naphthoquinone | Structure | Known for anticancer properties; shares structural motifs. |
| 1,4-Naphthoquinone | Structure | Parent compound; exhibits broad biological activity including antimicrobial effects. |
The specific combination of the chloro substituent and pyrimidine moiety in this compound enhances its biological activity compared to other similar compounds. This unique structural feature may also influence its pharmacokinetics and interaction profiles with biological targets.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Study : Research involving various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, suggesting a promising avenue for further development as an anticancer agent.
These studies highlight the potential applications of this compound in both medical and industrial fields.
Mechanism of Action
The biological activities of 2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The compound also interacts with various molecular targets, including enzymes and DNA, disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Heterocyclic Derivatives and Their Bioactivities
- Furan and pyridine derivatives show superior antifungal and antibacterial activities compared to non-heterocyclic analogues, likely due to improved target binding .
Alkyl and Aryl Amino Derivatives
Table 2: Alkyl/Aryl-Substituted NQs and Pharmacological Profiles
- Key Insights: Benzylamino derivatives demonstrate multitarget activity in neurodegenerative diseases, likely due to their planar structure and ability to cross the blood-brain barrier . Phenethyl and cyclohexyl groups enhance lipophilicity, improving membrane permeability and anticancer/antifungal efficacy . Isopentylamino substitution reduces toxicity (rotarod motor toxicity: <10%) while maintaining anticonvulsant activity, highlighting the role of alkyl chain flexibility .
Halogen and Electron-Withdrawing Group Modifications
- Trifluoromethylphenyl Derivatives: 2-Chloro-3-((3-CF₃-phenyl)amino)-NQ and 2-Chloro-3-((4-CF₃-phenyl)amino)-NQ exhibit non-planar conformations (torsion angles: ~30°), which may limit intercalation but enhance hydrogen bonding (N–H···O/Cl) in crystal lattices . The para-CF₃ derivative shows slightly higher thermal stability (ΔTₘ: +15°C) than the meta isomer, suggesting improved pharmacokinetic profiles .
- Cyanophenyl Derivatives: 2-Chloro-3-(cyanophenylamino)-NQ (Compound 56) demonstrates anticancer activity comparable to imatinib (IC₅₀: 16.71 μM), attributed to the electron-withdrawing cyano group enhancing quinone-mediated oxidative stress .
Sulfur-Containing Analogues
- Ethylthio and Allylthio Derivatives: 2-(Ethylthio)-3-(phenylamino)-NQ (Compound 7a) achieves a 91.5% synthetic yield, indicating high reactivity of thiol groups in nucleophilic substitutions . Allylthio derivatives (e.g., 2-allylthio-3-piperazinyl-NQ) show moderate aromatase inhibition (IC₅₀: 12 μM), relevant in breast cancer therapy .
Structural and Crystallographic Comparisons
- Chlorine at the 2-position creates a steric bulk that reduces planarity, as seen in 2-chloro-3-(4-methylanilino)-NQ (torsion angle: 28.5°) .
Hydrogen Bonding :
- N–H···O and N–H···Cl interactions dominate in trifluoromethylphenyl derivatives, influencing solubility and crystallization behavior .
Biological Activity
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Its structure consists of a naphthalene backbone with a chloro substituent and a pyrimidine-based amino group, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The unique combination of the chloro substituent and the pyrimidine moiety enhances its biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The compound's antimicrobial efficacy is attributed to its ability to disrupt cellular processes in microorganisms, potentially through mechanisms such as DNA intercalation or inhibition of topoisomerases .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer activity. Studies have shown that similar naphthoquinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of reactive oxygen species (ROS) levels and interference with cell cycle regulation .
Case Study: Anticancer Mechanisms
In a study focusing on the interaction of naphthoquinone derivatives with cancer cell lines, it was found that compounds with similar structures exhibited significant cytotoxicity against HCT116 human colon cancer cells. The mechanism involved the induction of ROS leading to apoptosis, highlighting the potential of this compound in cancer therapy .
Structure-Activity Relationship (SAR)
The unique structural features of this compound play a crucial role in its biological activity. The presence of the chloro group may enhance lipophilicity and facilitate better interaction with biological targets, while the pyrimidine moiety contributes to specific binding affinities.
Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-3-(methylamino)naphthalene-1,4-dione | Contains a methylamino group | Similar reactivity |
| 2-Anilino-3-chloro-naphthoquinone | Aniline substitution | Known for anticancer properties |
| 1,4-Naphthoquinone | Parent compound | Exhibits broad biological activity |
Q & A
Q. What biological activities have been reported for this compound?
- Anticancer : IC₅₀ values of 16.71 μM against HeLa cells, comparable to imatinib .
- Antimicrobial : Activity against Candida albicans, Aspergillus niger, and Staphylococcus aureus (MIC₉₀: 4–32 μg/mL) .
- Neuroprotective : Inhibition of β-amyloid aggregation and acetylcholinesterase (AChE) for Alzheimer’s disease research .
Advanced Research Questions
Q. How can researchers address low solubility during biological assays?
- Strategies :
- Co-solvents : Use DMSO or cyclodextrin derivatives to enhance aqueous solubility .
- Structural modifications : Introduce polar groups (e.g., –OH, –COOH) or reduce hydrophobicity via shorter alkyl chains .
- Supercritical CO₂ : Optimize solubility parameters (pressure, temperature) for drug formulation .
Q. What experimental designs resolve discrepancies in bioactivity data across studies?
- Approaches :
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) .
- SAR analysis : Compare substituent effects (e.g., pyrimidine vs. thiophene groups enhance antifungal activity by 2–4 fold) .
- Dose-response curves : Validate IC₅₀ values with triplicate measurements to reduce variability .
Q. How do crystallographic variations influence physicochemical properties?
- Key Findings :
- Asymmetric units : Some derivatives crystallize with two independent molecules, leading to distinct hydrogen-bonding networks (e.g., N–H⋯O vs. N–H⋯Cl) .
- Packing effects : Non-planar conformations (torsion angles ~30°) may reduce π-π stacking, impacting solubility and stability .
Q. What computational methods support the design of multitarget derivatives?
- Tools :
- Molecular docking : Predict binding affinities to targets like Caspase-3 (PDB: 1CP3) and Topoisomerase-IIα (PDB: 1ZXM) .
- QSAR models : Correlate substituent lipophilicity (logP) with antimicrobial potency (R² > 0.85) .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance redox activity for anticancer applications .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
